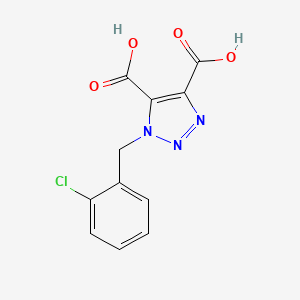
1-(2-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
説明
The compound “1-(2-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid” is a complex organic molecule that likely contains a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a carboxylic acid group . The “2-chlorobenzyl” part suggests the presence of a benzene ring with a chlorine atom and a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are typically used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .作用機序
Target of Action
The primary targets of “1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]-” are currently unknown. This compound is a derivative of 1,2,3-triazole , which is known to interact with various biological targets due to its versatile nature.
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and metallic interactions . The presence of the 2-chlorobenzyl group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Triazole derivatives have been widely used as multifunctional linkers in the construction of coordination polymers with various architectures and interesting properties . This suggests that the compound could potentially interact with multiple biochemical pathways.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a ligand in coordination chemistry, forming complexes with metal ions that can affect enzymatic activities . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the triazole ring and the metal ions, leading to changes in the conformation and activity of the enzymes involved.
Cellular Effects
The effects of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and levels of various metabolites . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of various metabolites . For instance, it may inhibit or activate specific enzymes, leading to changes in the rates of metabolic reactions and the accumulation or depletion of certain metabolites.
Transport and Distribution
The transport and distribution of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can determine its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-7-4-2-1-3-6(7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNBAVKSWGUWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366688 | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63778-16-5 | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




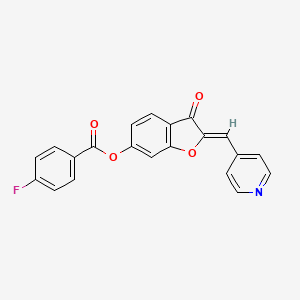
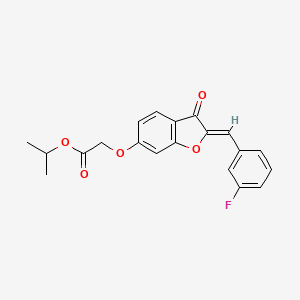


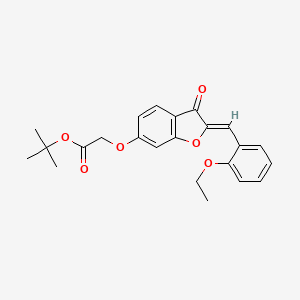

![(E)-methyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3407407.png)
![5-(3,4-dichlorophenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B3407423.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B3407431.png)
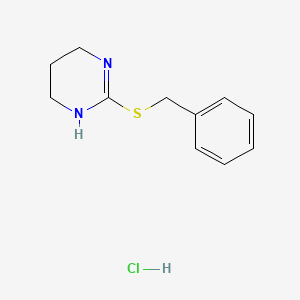

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B3407455.png)
